LD-Binding Affinity Hierarchy: PLIN2 Exhibits Intermediate Stability Between PLIN1 and PLIN3
Full-length PLIN1 demonstrates significantly greater stable association with LD surfaces than full-length PLIN2, which in turn exhibits more stable association than full-length PLIN3. This hierarchical binding order (PLIN1 > PLIN2 > PLIN3) has been quantitatively established using photobleaching recovery assays and in vitro binding studies [1]. The carboxy-terminal 4-helix bundle domain stabilizes LD binding in PLIN1 more effectively than in PLIN2, whereas this same domain weakens binding in PLIN3, explaining the intermediate affinity of PLIN2/ADRP [1].
| Evidence Dimension | Relative LD-binding stability (hierarchical order) |
|---|---|
| Target Compound Data | PLIN2 exhibits intermediate binding stability; fluorescence recovery after photobleaching (FRAP) shows slower exchange than PLIN3 but faster than PLIN1 [1]. |
| Comparator Or Baseline | PLIN1 (most stable LD association) and PLIN3 (least stable, predominantly cytosolic) [1]. |
| Quantified Difference | Hierarchical binding order: PLIN1 > PLIN2 > PLIN3; quantitative differences confirmed by competitive binding assays with purified 11-mer repeat peptides [1]. |
| Conditions | In vitro LD reconstitution assays using purified proteins; in vivo FRAP analysis in cultured mammalian cells [1]. |
Why This Matters
This intermediate affinity makes PLIN2/ADRP the preferred target for studies of LD remodeling and protein exchange dynamics, where PLIN1 would be too stably anchored and PLIN3 too transient to serve as a representative LD coat protein.
- [1] Ajaji D, Ben M'barek K, Boson B, et al. Dual binding motifs underpin the hierarchical association of perilipins1-3 with lipid droplets. Mol Biol Cell. 2019;30(5):703-716. View Source
